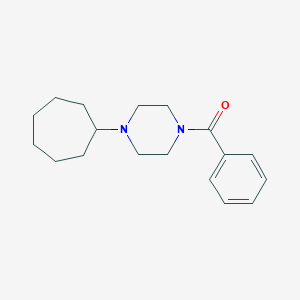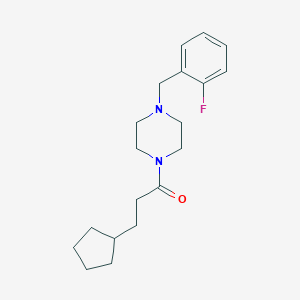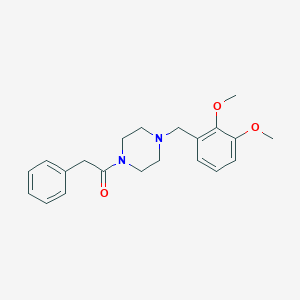![molecular formula C16H23BrN2O B247581 4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247581.png)
4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine
Vue d'ensemble
Description
4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and is a selective antagonist of the dopamine D3 receptor.
Applications De Recherche Scientifique
4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has been investigated for its potential use in the treatment of addiction, schizophrenia, and Parkinson's disease.
Mécanisme D'action
4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic pathway of the brain. This pathway is involved in the regulation of reward, motivation, and emotional processing. By blocking the activation of the dopamine D3 receptor, this compound can modulate the release of dopamine in the brain and affect the behavior associated with reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the biochemical and physiological processes associated with the dopamine D3 receptor. In animal studies, this compound has been found to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. It has also been shown to improve cognitive function in animal models of schizophrenia. This compound has been found to have a favorable safety profile, with no significant adverse effects reported in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine is its high selectivity for the dopamine D3 receptor, which allows for specific targeting of this receptor in research studies. However, the limited availability of this compound and its relatively high cost can be a limitation for its use in lab experiments. Additionally, the lack of human clinical trials with this compound limits its potential applications in clinical settings.
Orientations Futures
There are several future directions for research with 4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine. One area of interest is the potential therapeutic applications of this compound in addiction and substance abuse disorders. Another area of interest is the role of the dopamine D3 receptor in the regulation of mood and emotion, which could have implications for the treatment of mood disorders such as depression. Additionally, the development of more selective and potent antagonists of the dopamine D3 receptor could lead to the discovery of novel therapeutic agents for neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders. Its high selectivity for the dopamine D3 receptor and favorable safety profile make it an attractive target for further research. However, the limited availability and high cost of this compound can be a limitation for its use in lab experiments. Nevertheless, the future directions for research with this compound are promising and could lead to the discovery of novel therapeutic agents for neurological and psychiatric disorders.
Propriétés
Formule moléculaire |
C16H23BrN2O |
|---|---|
Poids moléculaire |
339.27 g/mol |
Nom IUPAC |
4-[1-[(4-bromophenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C16H23BrN2O/c17-15-3-1-14(2-4-15)13-18-7-5-16(6-8-18)19-9-11-20-12-10-19/h1-4,16H,5-13H2 |
Clé InChI |
HZZLRXUTSFXSNS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=C(C=C3)Br |
SMILES canonique |
C1CN(CCC1N2CCOCC2)CC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenoxy)acetyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B247503.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)








![1-[(4-Chlorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247518.png)

